molecular formula C7H7ClN3+ B14783321 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine

7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine

Cat. No.: B14783321
M. Wt: 168.60 g/mol
InChI Key: HWLWZSTVJCUKTH-UHFFFAOYSA-O
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Description

7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. The presence of a chlorine atom at the 7th position and an amine group at the 8th position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine typically involves the condensation of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The amine group at the 8th position allows for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C7H7ClN3+

Molecular Weight

168.60 g/mol

IUPAC Name

7-chloro-1H-imidazo[1,2-a]pyridin-4-ium-8-amine

InChI

InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2/p+1

InChI Key

HWLWZSTVJCUKTH-UHFFFAOYSA-O

Canonical SMILES

C1=C[N+]2=C(C(=C1Cl)N)NC=C2

Origin of Product

United States

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